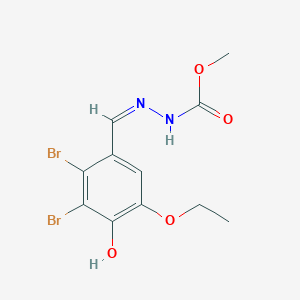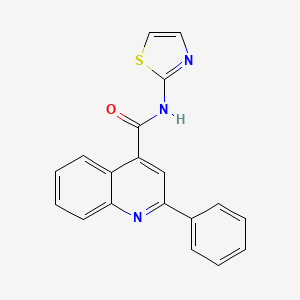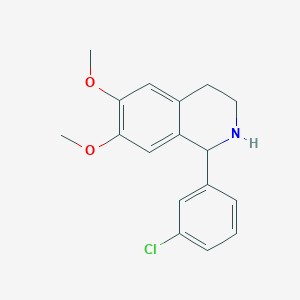![molecular formula C19H17N3O B6140005 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6140005.png)
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as PHT-427, is a small molecule inhibitor that has shown potential in cancer research. This compound has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes.
作用機序
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one inhibits the activity of AKT by binding to its PH domain, which is essential for its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Additionally, 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to inhibit the activity of other kinases that are involved in cancer progression, such as PDK1 and SGK1.
Biochemical and Physiological Effects:
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
One of the main advantages of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is its specificity for AKT inhibition, which makes it a potential therapeutic option for cancer treatment. Additionally, 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have low toxicity in animal studies, making it a safer option for clinical use. However, one of the limitations of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of research could focus on the development of more soluble analogs of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one that can be administered more easily in vivo. Another area of research could focus on the combination of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one with other therapies, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy. Additionally, further studies could be conducted to investigate the potential use of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in other diseases, such as diabetes and neurodegenerative disorders.
合成法
The synthesis of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves a series of reactions that include the condensation of 2-methylbenzaldehyde with ethyl acetoacetate, followed by the formation of a pyrazole ring through the reaction of hydrazine hydrate with the resulting intermediate. This is then followed by a series of reactions that lead to the formation of the final product.
科学的研究の応用
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been widely studied for its potential use in cancer research. It has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential therapeutic option for cancer treatment.
特性
IUPAC Name |
4-(2-methylphenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13-7-5-6-10-15(13)16-11-18(23)21-19-17(16)12-20-22(19)14-8-3-2-4-9-14/h2-10,12,16H,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQYDRUPLSXGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6139953.png)
![N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6139958.png)
![(1S*,4S*)-2-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6139964.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2H-pyran-2-ylmethyl)acetamide](/img/structure/B6139965.png)
![2-ethyl-7-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B6139969.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6139988.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6139991.png)
![N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6139997.png)
![N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B6140010.png)

![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140021.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B6140027.png)